molecular formula C9H14N2 B1282387 1-Ethyl-1-(p-tolyl)hydrazine CAS No. 61715-72-8

1-Ethyl-1-(p-tolyl)hydrazine

Cat. No.: B1282387
CAS No.: 61715-72-8
M. Wt: 150.22 g/mol
InChI Key: IFARRRGGHHADCF-UHFFFAOYSA-N
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Description

1-Ethyl-1-(p-tolyl)hydrazine is an organic compound with the molecular formula C9H14N2 It is a hydrazine derivative, characterized by the presence of an ethyl group and a 4-methylphenyl group attached to the hydrazine moiety

Mechanism of Action

Biochemical Analysis

Biochemical Properties

1-Ethyl-1-(4-methylphenyl)hydrazine plays a significant role in biochemical reactions, particularly in the formation of hydrazones and oximes. This compound interacts with aldehydes and ketones to form stable hydrazones, which are often used in biochemical assays and as intermediates in organic synthesis . The interaction involves the nucleophilic attack of the nitrogen atom in 1-Ethyl-1-(4-methylphenyl)hydrazine on the carbonyl carbon of the aldehyde or ketone, leading to the formation of a hydrazone linkage . Additionally, this compound can interact with various enzymes and proteins, potentially inhibiting or modifying their activity through covalent binding.

Cellular Effects

1-Ethyl-1-(4-methylphenyl)hydrazine has been shown to influence various cellular processes. It can affect cell signaling pathways by interacting with key signaling molecules, thereby altering the downstream effects on gene expression and cellular metabolism . For instance, this compound may modulate the activity of transcription factors, leading to changes in the expression of genes involved in cell growth, differentiation, and apoptosis. Furthermore, 1-Ethyl-1-(4-methylphenyl)hydrazine can impact cellular metabolism by affecting the activity of metabolic enzymes, resulting in altered metabolic flux and energy production .

Molecular Mechanism

The molecular mechanism of action of 1-Ethyl-1-(4-methylphenyl)hydrazine involves its interaction with biomolecules at the molecular level. This compound can form covalent bonds with specific amino acid residues in enzymes, leading to enzyme inhibition or activation . For example, it may inhibit the activity of enzymes involved in oxidative phosphorylation by binding to their active sites, thereby disrupting the electron transport chain and ATP production . Additionally, 1-Ethyl-1-(4-methylphenyl)hydrazine can induce changes in gene expression by interacting with transcription factors and other regulatory proteins, ultimately affecting cellular function and behavior .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 1-Ethyl-1-(4-methylphenyl)hydrazine can change over time due to its stability and degradation properties. This compound is relatively stable under standard laboratory conditions, but it may degrade over extended periods or under specific environmental conditions . Long-term exposure to 1-Ethyl-1-(4-methylphenyl)hydrazine has been observed to cause cumulative effects on cellular function, including alterations in cell viability, proliferation, and differentiation . These temporal effects are important considerations in experimental design and data interpretation.

Dosage Effects in Animal Models

The effects of 1-Ethyl-1-(4-methylphenyl)hydrazine vary with different dosages in animal models. At low doses, this compound may exhibit minimal or no adverse effects, while higher doses can lead to toxicity and adverse reactions . Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response . Toxic effects at high doses may include oxidative stress, cellular damage, and organ dysfunction . These findings highlight the importance of dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

1-Ethyl-1-(4-methylphenyl)hydrazine is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation . This compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that may have distinct biological activities . The metabolic pathways of 1-Ethyl-1-(4-methylphenyl)hydrazine can influence its overall pharmacokinetics and pharmacodynamics, affecting its efficacy and safety in biological systems .

Transport and Distribution

The transport and distribution of 1-Ethyl-1-(4-methylphenyl)hydrazine within cells and tissues are mediated by specific transporters and binding proteins . This compound can be actively transported across cell membranes and distributed to various cellular compartments, where it may accumulate and exert its effects . The localization and accumulation of 1-Ethyl-1-(4-methylphenyl)hydrazine can influence its biological activity and toxicity, making it an important factor in its overall pharmacological profile .

Subcellular Localization

1-Ethyl-1-(4-methylphenyl)hydrazine exhibits specific subcellular localization, which can affect its activity and function . This compound may be targeted to specific organelles, such as mitochondria or the endoplasmic reticulum, where it can interact with organelle-specific proteins and enzymes . Post-translational modifications and targeting signals may play a role in directing 1-Ethyl-1-(4-methylphenyl)hydrazine to its subcellular destinations, thereby influencing its biochemical and cellular effects .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Ethyl-1-(p-tolyl)hydrazine can be synthesized through several methods. One common approach involves the reaction of 4-methylacetophenone with hydrazine hydrate in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, resulting in the formation of the desired hydrazine derivative.

Industrial Production Methods

Industrial production of 1-ethyl-1-(4-methylphenyl)hydrazine often involves similar synthetic routes but on a larger scale. The process may include additional purification steps, such as recrystallization or distillation, to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-1-(p-tolyl)hydrazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding azines or other oxidation products.

    Reduction: Reduction reactions can convert the hydrazine moiety into amines or other reduced forms.

    Substitution: The hydrazine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield azines, while reduction can produce amines.

Scientific Research Applications

1-Ethyl-1-(p-tolyl)hydrazine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antitumor properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of dyes, pharmaceuticals, and other industrial chemicals.

Comparison with Similar Compounds

Similar Compounds

    1-Methyl-1-phenylhydrazine: Similar in structure but with a methyl group instead of an ethyl group.

    1-(4-Methylphenyl)hydrazine: Lacks the ethyl group, making it less bulky.

    1-Ethyl-1-phenylhydrazine: Similar but without the 4-methyl substitution on the phenyl ring.

Uniqueness

1-Ethyl-1-(p-tolyl)hydrazine is unique due to the combination of the ethyl and 4-methylphenyl groups, which can influence its reactivity and biological activity. This structural uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1-ethyl-1-(4-methylphenyl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2/c1-3-11(10)9-6-4-8(2)5-7-9/h4-7H,3,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFARRRGGHHADCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=C(C=C1)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00523446
Record name 1-Ethyl-1-(4-methylphenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00523446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61715-72-8
Record name 1-Ethyl-1-(4-methylphenyl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00523446
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Ethyl-1-(p-tolyl)hydrazine
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